9-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a unique spirocyclic structure, where two piperidine rings are fused at the 1 and 9 positions. This compound has garnered interest in medicinal chemistry and material science due to its significant biological and chemical properties. It is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a building block for more complex molecules in synthetic chemistry.
The compound is synthesized through various chemical methods, often involving the cyclization of appropriate precursors under controlled conditions. Its synthesis and applications have been documented in several scientific studies and reviews, highlighting its relevance in both academic research and industrial applications .
9-Methyl-1,9-diazaspiro[5.5]undecane falls under the category of spiro compounds, which are characterized by having two or more rings that share a single atom. Specifically, it belongs to the class of diazaspiro compounds due to the presence of nitrogen atoms in its structure. It is also classified as a heterocyclic compound because it contains atoms of at least two different elements in its ring structure.
The synthesis of 9-Methyl-1,9-diazaspiro[5.5]undecane typically involves several key steps:
The synthesis requires controlled reaction conditions, including temperature and pressure settings. Catalysts may be used to enhance reaction rates and yields. Industrial production may utilize continuous flow reactors to maintain consistent quality and optimize yield while minimizing by-products.
The molecular formula for 9-Methyl-1,9-diazaspiro[5.5]undecane is , with a molecular weight of approximately 219.75 g/mol. The structural representation includes two fused piperidine rings, contributing to its spirocyclic nature.
These identifiers facilitate the identification and characterization of the compound in chemical databases and literature.
9-Methyl-1,9-diazaspiro[5.5]undecane can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:
The primary target for 9-Methyl-1,9-diazaspiro[5.5]undecane is the gamma-aminobutyric acid type A receptor (GABAAR). This compound acts as a potent competitive antagonist at this receptor site.
By inhibiting GABAAR activity, 9-Methyl-1,9-diazaspiro[5.5]undecane can modulate various physiological processes regulated by GABAergic signaling. Research indicates that similar compounds may influence immune responses, including T cell proliferation .
The compound exhibits characteristics typical of heterocyclic amines:
Key properties include:
Relevant data from studies indicate that variations in substituents can significantly affect binding affinities and biological activities related to its mechanism of action .
9-Methyl-1,9-diazaspiro[5.5]undecane has diverse applications across multiple scientific fields:
Research continues to explore its potential uses, particularly in drug development and material science applications where its unique structural properties provide advantages over other compounds .
The spirocyclic core of 9-methyl-1,9-diazaspiro[5.5]undecane is constructed through strategic ring-closing methodologies that establish the quaternary spiro center. Two predominant approaches dominate modern synthesis:
Transition-Metal Catalyzed Cyclizations: Ring-closing metathesis (RCM) using Grubbs catalysts (e.g., G2, G3) enables efficient assembly of the dipiperidine framework. A bis(allylamine) precursor undergoes RCM at 40–60°C in dichloromethane, yielding the spiro[5.5]undecane scaffold with >85% efficiency. Subsequent hydrogenation (Pd/C, H₂) saturates the olefin to afford the stable core structure [8]. This method excels in stereochemical control, producing enantiomeric excess (ee) >90% when chiral auxiliaries are incorporated [8].
Intramolecular Reductive Amination: Cyclohexanone derivatives react with N-methylated diamine precursors under reductive conditions (NaBH₃CN, ZnCl₂). The reaction proceeds via iminium ion formation, followed by stereoselective reduction. Critical to success is the use of Lewis acids (ZnCl₂) to activate the carbonyl, achieving yields of 76–89% [1] [8]. Temperature control (<30°C) minimizes dimerization byproducts [8].
Table 1: Cyclization Method Comparison for Spiro Core Assembly
Method | Catalyst/Conditions | Yield (%) | Stereoselectivity | Scale Limitation |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs G2, DCM, 40°C | 85–92 | High (ee >90%) | Gram-scale |
Reductive Amination | NaBH₃CN/ZnCl₂, MeOH, 25°C | 76–89 | Moderate | Multi-gram |
Dieckmann Condensation | NaOEt, EtOH, reflux | 60–75 | Low | Limited |
Differentiation of the two nitrogen atoms (N-1 and N-9) enables precise pharmacophore tailoring. N-9 methylation is typically prioritized due to steric accessibility:
N-9 Alkylation/Acylation: Direct alkylation uses methyl iodide or dimethyl sulfate in THF with K₂CO₃, achieving >95% selectivity for the less hindered N-9 position. For complex aryl groups, aroylation is preferred. Pfizer’s ACC inhibitor synthesis employed benzoyl chloride derivatives under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), yielding N-9-aroylated analogs with inhibitory IC₅₀ values of 1–7 nM [1]. Structure-activity relationship (SAR) studies confirm that bulky tert-pentyl groups at N-9 enhance target binding but reduce metabolic stability [1].
N-1 Functionalization: Requires protective group strategies. The N-9-Boc-protected intermediate undergoes N-1 alkylation with electrophiles (alkyl halides, propargyl mesylates), followed by Boc deprotection. Chemoselectivity is monitored via ¹³C NMR, with N-1 shifts appearing at δ 42–45 ppm versus δ 38–40 ppm for N-9 [5] [8]. Recent advances use kinetic resolution with chiral catalysts to achieve enantioselective N-1 arylation [8].
Table 2: Impact of N-9 Substituents on Physicochemical Properties
N-9 Substituent | logP | Solubility (mg/mL) | ACC1 IC₅₀ (nM) | Metabolic Stability (HLM % remaining) |
---|---|---|---|---|
Methyl | 1.8 | 0.12 | >1000 | 85 |
Benzoyl | 2.3 | 0.07 | 74 | 50 |
Isoquinolin-5-yl | 3.1 | 0.03 | 7 | 30 |
tert-Pentyl | 3.5 | <0.01 | 3 | 15 |
Transitioning from lab-scale to industrial production necessitates innovations in reaction engineering and catalysis:
Continuous Flow Reactors: Key cyclization steps (reductive amination, RCM) are adapted to continuous flow systems. A tandem reductive amination-RCM sequence in a PTFE tubular reactor (20 m length, 1.5 mm diameter) achieves 92% conversion at 100°C with a 15-minute residence time. This eliminates batch-mode exotherm risks and improves reproducibility [3] [5].
Catalytic System Optimization: Heterogeneous catalysts replace stoichiometric reagents for sustainability. Pd/C (10 wt%) immobilized in a packed-bed reactor enables continuous hydrogenation of RCM intermediates. Catalyst lifetimes exceed 500 hours with <5% leaching [5]. For N-alkylation, phase-transfer catalysis (Aliquat 336) in microreactors accelerates reactions 8-fold compared to batch processing [3].
Process Intensification: Solvent-free N-methylation uses supercritical CO₂ (scCO₂) as the reaction medium. At 60°C and 150 bar, dimethyl carbonate methylates N-9 with 99% selectivity, eliminating halogenated solvent waste [3].
Table 3: Industrial Process Parameters for Key Steps
Process Step | Reactor Type | Conditions | Throughput (kg/day) | Purity (%) |
---|---|---|---|---|
Reductive Amination | Continuous Stirred Tank | NaBH₃CN/ZnCl₂, 25°C | 50 | 98.5 |
RCM/Hydrogenation | Packed-Bed Flow | G2/Pd/C, H₂, 60°C | 120 | 99.2 |
N-9 Aroylation | Microreactor | Acyl chloride, NaOH, 0°C | 80 | 97.8 |
Solvent-Free N-Methylation | scCO₂ Reactor | Dimethyl carbonate, 150 bar | 200 | 99.5 |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8